molecular formula C11H14N2O B5812391 N-3-pyridinylcyclopentanecarboxamide

N-3-pyridinylcyclopentanecarboxamide

Cat. No. B5812391
M. Wt: 190.24 g/mol
InChI Key: VJAAXSYKZIFQDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-3-pyridinylcyclopentanecarboxamide, also known as CPPene, is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent. CPPene belongs to the class of compounds known as pyridine carboxamides, which are known for their diverse biological activities. In

Mechanism of Action

N-3-pyridinylcyclopentanecarboxamide inhibits the activity of COX-2 by binding to its active site and preventing the conversion of arachidonic acid to prostaglandins. This mechanism of action is similar to that of nonsteroidal anti-inflammatory drugs (NSAIDs) such as aspirin and ibuprofen. However, N-3-pyridinylcyclopentanecarboxamide has been shown to be more selective for COX-2 than NSAIDs, which can also inhibit the activity of COX-1, an enzyme that is important for maintaining the integrity of the gastrointestinal tract.
Biochemical and Physiological Effects
In addition to its anti-inflammatory and anti-cancer effects, N-3-pyridinylcyclopentanecarboxamide has been shown to have other biochemical and physiological effects. N-3-pyridinylcyclopentanecarboxamide has been shown to inhibit the growth of bacteria and viruses, suggesting that it may have antimicrobial properties. N-3-pyridinylcyclopentanecarboxamide has also been shown to modulate the activity of ion channels in the brain, which may have implications for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using N-3-pyridinylcyclopentanecarboxamide in lab experiments is its high purity and availability. N-3-pyridinylcyclopentanecarboxamide can be synthesized in large quantities with high yield and purity, making it a cost-effective option for research purposes. However, one limitation of N-3-pyridinylcyclopentanecarboxamide is its low solubility in water, which can make it difficult to administer in vivo. Additionally, N-3-pyridinylcyclopentanecarboxamide has not been extensively studied in animal models, so its safety and efficacy in vivo are not well-established.

Future Directions

There are several future directions for research on N-3-pyridinylcyclopentanecarboxamide. One area of interest is its potential as a therapeutic agent for neurological disorders such as epilepsy and Alzheimer's disease. N-3-pyridinylcyclopentanecarboxamide's ability to modulate ion channels in the brain suggests that it may have neuroprotective effects. Another area of interest is its potential as an antimicrobial agent. N-3-pyridinylcyclopentanecarboxamide's ability to inhibit the growth of bacteria and viruses suggests that it may have applications in the treatment of infectious diseases. Finally, further studies are needed to establish the safety and efficacy of N-3-pyridinylcyclopentanecarboxamide in animal models and in humans, which will be important for its development as a therapeutic agent.

Synthesis Methods

N-3-pyridinylcyclopentanecarboxamide can be synthesized through a multi-step process involving the reaction of 3-pyridinecarboxylic acid with cyclopentanone. The resulting intermediate is then treated with thionyl chloride to yield the desired product, N-3-pyridinylcyclopentanecarboxamide. This synthesis method has been optimized for high yield and purity, making N-3-pyridinylcyclopentanecarboxamide readily available for research purposes.

Scientific Research Applications

N-3-pyridinylcyclopentanecarboxamide has been studied extensively for its potential as an anti-inflammatory and anti-cancer agent. In vitro studies have shown that N-3-pyridinylcyclopentanecarboxamide inhibits the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that promote inflammation and cancer growth. N-3-pyridinylcyclopentanecarboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. These findings suggest that N-3-pyridinylcyclopentanecarboxamide may have therapeutic potential for the treatment of inflammatory and cancerous diseases.

properties

IUPAC Name

N-pyridin-3-ylcyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c14-11(9-4-1-2-5-9)13-10-6-3-7-12-8-10/h3,6-9H,1-2,4-5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJAAXSYKZIFQDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(pyridin-3-yl)cyclopentanecarboxamide

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